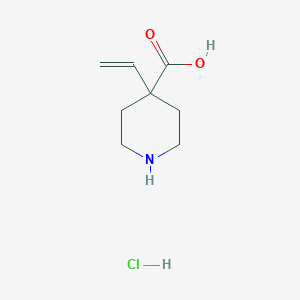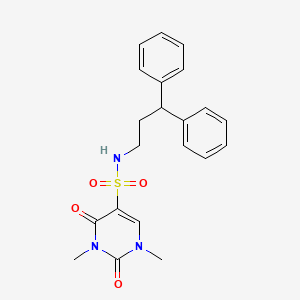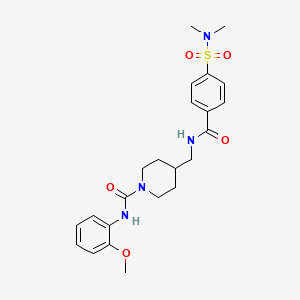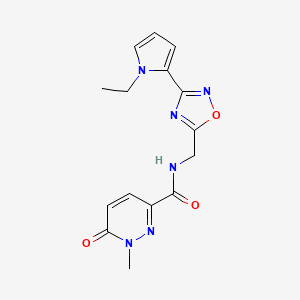![molecular formula C19H15F3N2O B2674581 (Z)-2-cyano-N-(2,6-dimethylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 444101-29-5](/img/structure/B2674581.png)
(Z)-2-cyano-N-(2,6-dimethylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-cyano-N-(2,6-dimethylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of a carbon-carbon double bond conjugated with an amide group. This compound features a cyano group, a trifluoromethyl group, and two aromatic rings, making it a molecule of interest in various chemical and pharmaceutical research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-cyano-N-(2,6-dimethylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide typically involves the following steps:
Formation of the Enamide Backbone: This can be achieved through a condensation reaction between an appropriate amide and an aldehyde or ketone.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts.
Addition of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings or the cyano group.
Reduction: Reduction reactions may target the cyano group, converting it to an amine.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: May serve as a ligand in catalytic reactions.
Biology
Biological Probes: Utilized in the development of probes for studying biological processes.
Medicine
Industry
Material Science: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of (Z)-2-cyano-N-(2,6-dimethylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The cyano and trifluoromethyl groups can significantly influence its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Z)-2-cyano-N-(2,6-dimethylphenyl)-3-phenylprop-2-enamide: Lacks the trifluoromethyl group.
(Z)-2-cyano-N-(2,6-dimethylphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide: Has the trifluoromethyl group in a different position.
Uniqueness
The presence of the trifluoromethyl group in (Z)-2-cyano-N-(2,6-dimethylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide can enhance its lipophilicity and metabolic stability, making it unique compared to similar compounds.
Propriétés
IUPAC Name |
(Z)-2-cyano-N-(2,6-dimethylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O/c1-12-5-3-6-13(2)17(12)24-18(25)15(11-23)9-14-7-4-8-16(10-14)19(20,21)22/h3-10H,1-2H3,(H,24,25)/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWWXXQAHXAVGPP-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(=CC2=CC(=CC=C2)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)NC(=O)/C(=C\C2=CC(=CC=C2)C(F)(F)F)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-chlorophenyl)-2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2674500.png)
![4-(2-FURYLMETHYL)-2-[2-(4-METHYLPIPERIDINO)-2-OXOETHYL]-2,4-DIHYDROTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDINE-1,5-DIONE](/img/structure/B2674503.png)
![1-(3,4-Dimethylphenyl)-3-[4-(2-oxopiperidin-1-yl)phenyl]urea](/img/structure/B2674504.png)

![1-(4-bromobenzenesulfonyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2674506.png)

![2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-N,3-bis(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2674508.png)
![N-(3-chloro-2-methylphenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B2674509.png)
![3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-(3-methoxyphenyl)propanamide](/img/structure/B2674510.png)

![N-{4-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-[1,4'-bipiperidine]-1'-yl)sulfonyl]-3-methylphenyl}acetamide](/img/structure/B2674513.png)

![8-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-5-fluoro-2-methyl-3,4-dihydro-1H-isoquinoline](/img/structure/B2674517.png)
![2-[[4-hydroxy-3-(2-hydroxy-3,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B2674521.png)
